Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
Overview
Description
Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Coupling with Piperidine: The piperidine ring is coupled with the benzoxazole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Pharmaceuticals: The compound is investigated for its potential use in developing new therapeutic agents.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[2-(3-chlorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
- Ethyl 4-[[2-(3-methylphenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
Uniqueness
Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-2-29-22(28)26-10-8-17(9-11-26)24-20(27)14-6-7-19-18(13-14)25-21(30-19)15-4-3-5-16(23)12-15/h3-7,12-13,17H,2,8-11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZOYSOKIRXGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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